
苯胺,4-乙烯基-N,N-二苯基-
概述
描述
“Benzenamine, 4-ethenyl-N,N-diphenyl-” is an organic compound with the molecular formula C20H17N . It is a derivative of benzenamine, also known as aniline, which is an aromatic amine .
Molecular Structure Analysis
The molecular structure of “Benzenamine, 4-ethenyl-N,N-diphenyl-” consists of a benzene ring attached to an ethenyl group and two phenyl groups through an amine linkage . The structure is characterized by conjugated π bonds, which are typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenamine, 4-ethenyl-N,N-diphenyl-” are not fully detailed in the available resources. It has a molecular weight of 271.36 . More specific properties such as melting point, boiling point, and density are not provided .科学研究应用
细胞色素P450诱导和半衰期研究
- 苯胺衍生物,例如五溴联苯醚,已被研究其与细胞色素P450酶的相互作用。研究表明,这些化合物可以诱导细胞色素P450活性,从而导致与大鼠代谢和解毒相关的酶活性发生变化 (von Meyerinck等,1990)。
多巴胺转运体抑制和潜在治疗应用
- 苯胺类似物,例如1-[2-(二苯甲氧基)乙基]-4-(3-苯基丙基)哌嗪,已被合成并评估其与多巴胺转运体(DAT)结合和抑制多巴胺摄取的能力。这些化合物作为可卡因滥用的缓释治疗剂具有潜在应用 (Lewis等,1999)。
神经阻滞剂活性和药物设计
- 一系列新型的N,N-二取代乙二胺苯甲酰胺,包括苯胺衍生物,被设计和合成作为潜在的神经阻滞剂。对这些化合物在阿扑吗啡诱导的大鼠刻板行为中的抑制作用进行了评估,表明结构和活性之间具有良好的相关性,并在精神病治疗中具有潜在应用 (Iwanami等,1981)。
苯二氮卓受体活性和抗炎特性
- 某些苯胺衍生物已被研究其与外周苯二氮卓受体的相互作用及其潜在的抗炎作用。研究表明,这些化合物可以抑制水肿形成,表明具有体内抗炎特性 (Torres等,1999)。
抗真菌和皮肤癣菌病治疗
- 苯胺衍生物,如布替萘芬盐酸盐(苯甲胺类的新型抗真菌剂),局部应用时对皮肤癣菌病表现出优异的疗效。它们具有杀真菌活性和在施用后在皮肤中长期保留,表明它们在治疗皮肤真菌感染中的潜在用途 (Arika等,1990)。
促肾上腺皮质激素释放因子1受体拮抗作用
- 基于苯胺结构设计的苯并咪唑衍生物已被合成并评估为潜在的促肾上腺皮质激素释放因子1(CRF1)受体拮抗剂。这些化合物,包括一种对人CRF1受体具有有效结合活性的化合物,在与应激和焦虑症相关的药物发现研究中具有潜在应用 (Mochizuki等,2016)。
安全和危害
属性
IUPAC Name |
4-ethenyl-N,N-diphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGDZDRRHQTSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78099-29-3 | |
| Details | Compound: Benzenamine, 4-ethenyl-N,N-diphenyl-, homopolymer | |
| Record name | Benzenamine, 4-ethenyl-N,N-diphenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78099-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10446556 | |
| Record name | Benzenamine, 4-ethenyl-N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diphenyl-4-vinylaniline | |
CAS RN |
25069-74-3 | |
| Record name | Benzenamine, 4-ethenyl-N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[b]thiophen-3-yl acetate](/img/structure/B3050236.png)
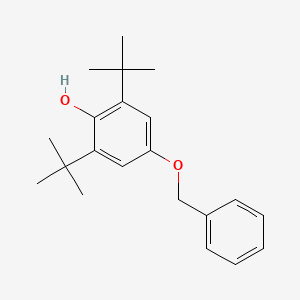
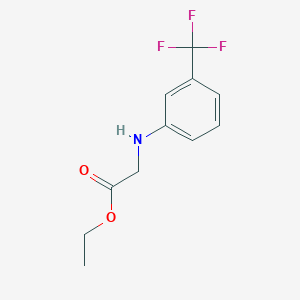
![2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3050240.png)
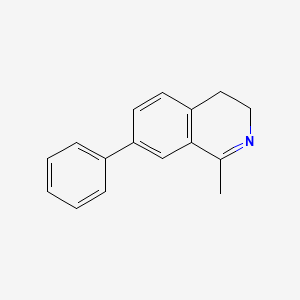

![Pyrido[1,2-a]benzimidazole](/img/structure/B3050246.png)
![Pyrimido[1,2-a]benzimidazole](/img/structure/B3050247.png)
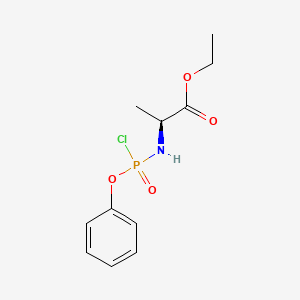
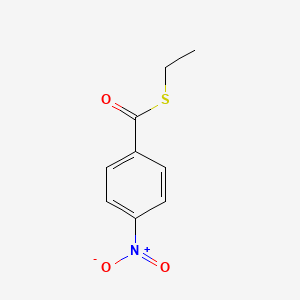
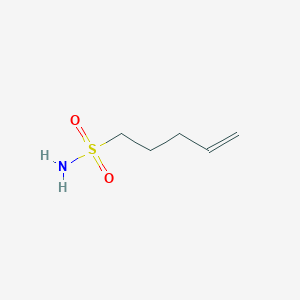
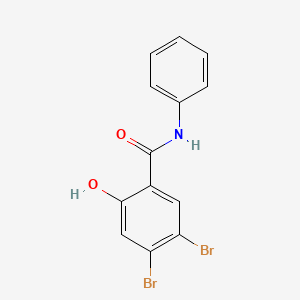
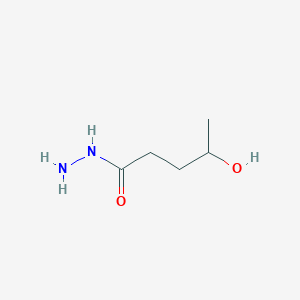
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050256.png)